molecular formula C13H8INO B2355323 5-Iodo-3-phenylbenzo[c]isoxazole CAS No. 100675-76-1

5-Iodo-3-phenylbenzo[c]isoxazole

Cat. No.: B2355323
CAS No.: 100675-76-1
M. Wt: 321.117
InChI Key: RBHYLYKASMWRRM-UHFFFAOYSA-N
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Description

5-Iodo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of an iodine atom at the 5-position and a phenyl group at the 3-position of the benzo[c]isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 5-Iodo-3-phenylbenzo[c]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper(I) or ruthenium(II) catalysts. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

5-Iodo-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through reactions such as Suzuki coupling, where palladium catalysts are used.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include substituted isoxazoles, oxides, and amines .

Scientific Research Applications

5-Iodo-3-phenylbenzo[c]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-3-phenylbenzo[c]isoxazole include other halogenated isoxazoles, such as 5-chloro-3-phenylbenzo[c]isoxazole and 5-bromo-3-phenylbenzo[c]isoxazole. These compounds share similar structural features but differ in their halogen substituents. The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity. The iodine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

5-iodo-3-phenyl-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHYLYKASMWRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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